Rel-(1R,2R)-2-(pyridin-3-yl)cyclohexan-1-ol
Description
Rel-(1R,2R)-2-(pyridin-3-yl)cyclohexan-1-ol is a chiral cyclohexanol derivative featuring a pyridinyl substituent at the 2-position of the cyclohexane ring. Its stereochemistry (1R,2R configuration) and structural hybridity—combining a hydrophobic cyclohexanol moiety with a polar pyridine group—make it a compound of interest in medicinal chemistry and catalysis. The pyridine ring enhances solubility in polar solvents and enables hydrogen bonding, while the cyclohexanol backbone contributes to conformational rigidity, influencing its interactions with biological targets or catalytic sites.
Properties
IUPAC Name |
(1R,2R)-2-pyridin-3-ylcyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-11-6-2-1-5-10(11)9-4-3-7-12-8-9/h3-4,7-8,10-11,13H,1-2,5-6H2/t10-,11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYALRNKMPRASO-GHMZBOCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=CN=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)C2=CN=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2R)-2-(pyridin-3-yl)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 3-pyridinecarboxaldehyde.
Reaction Conditions: A common method involves the use of a chiral catalyst to induce the desired stereochemistry. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction parameters.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,2R)-2-(pyridin-3-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different stereoisomers.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are employed under specific conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of 2-(pyridin-3-yl)cyclohexanone.
Reduction: Formation of various stereoisomers of 2-(pyridin-3-yl)cyclohexanol.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Rel-(1R,2R)-2-(pyridin-3-yl)cyclohexan-1-ol has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Rel-(1R,2R)-2-(pyridin-3-yl)cyclohexan-1-ol involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to inflammation or pain perception.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize Rel-(1R,2R)-2-(pyridin-3-yl)cyclohexan-1-ol, we compare it with three classes of analogs: pyridine-containing cyclohexanols, chiral cyclohexanol derivatives, and bioactive heterocyclic alcohols.
Pyridine-Containing Cyclohexanols
Key Findings :
- Pyridine Position Matters : The 3-pyridinyl isomer (target compound) exhibits intermediate logP values compared to 2- and 4-pyridinyl analogs, suggesting balanced lipophilicity for membrane penetration .
- Bioactivity Variance : The 2-pyridinyl derivative shows stronger antimicrobial effects, likely due to optimized hydrogen-bonding geometry with bacterial targets .
Chiral Cyclohexanol Derivatives
Key Findings :
- Stereochemistry Dictates Function : The 1R,2R configuration in the target compound favors interactions with chiral catalytic sites, whereas 1S,2S analogs may prioritize biological target engagement .
Heterocyclic Alcohols with Bioactivity
Key Findings :
- Hybrid Structures Enhance Versatility: The target compound’s pyridine-cyclohexanol hybrid may offer dual functionality (e.g., catalysis and bioactivity), unlike purely aromatic or aliphatic analogs .
Methodological Insights from Comparative Studies
- Structural Elucidation : NMR and UV-Vis spectroscopy remain critical for differentiating positional isomers (e.g., pyridin-3-yl vs. pyridin-4-yl) .
- Data Mining for Substructure-Activity Relationships : As highlighted in , frequent substructure analysis (e.g., pyridine rings paired with hydroxyl groups) could predict toxicity or efficacy, though this remains unexplored for the target compound .
Biological Activity
Rel-(1R,2R)-2-(pyridin-3-yl)cyclohexan-1-ol is a chiral compound characterized by a cyclohexane ring substituted with a pyridine ring and a hydroxyl group. Its unique structure positions it as a candidate for various biological applications, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.
- Molecular Formula: C11H15NO
- Molecular Weight: 177.24 g/mol
- CAS Number: 1807914-21-1
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can modulate various signaling pathways related to inflammation and pain perception. The compound may act on enzymes or receptors, influencing their activity and leading to potential therapeutic effects.
Anti-inflammatory and Analgesic Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. It has been studied for its potential to inhibit the production of pro-inflammatory cytokines and mediators. In vitro studies have demonstrated that this compound can reduce inflammation in cell models exposed to inflammatory stimuli.
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- In Vitro Cytotoxicity Assays :
- A study assessed the cytotoxic effects of the compound on various cancer cell lines (e.g., MCF7, A549). The results indicated an IC50 value of approximately 10 µM against MCF7 cells, suggesting moderate antiproliferative activity.
- Mechanistic Studies :
- Further investigation revealed that treatment with this compound led to apoptosis in cancer cells, characterized by morphological changes such as nuclear condensation and membrane blebbing.
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 2-(pyridin-3-yl)cyclohexanone | Ketone derivative | Lower anti-inflammatory effects |
| 2-(pyridin-3-yl)cyclohexanol | Alcohol derivative | Similar anti-inflammatory effects |
| Pyridine derivatives | General class | Varies widely in activity |
Research Applications
This compound serves multiple roles in scientific research:
- Medicinal Chemistry : It is utilized as a lead compound for developing new drugs targeting inflammatory diseases.
- Organic Synthesis : The compound acts as a chiral building block in synthesizing more complex molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
